3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 2640829-52-1
VCID: VC11858945
InChI: InChI=1S/C21H27N5O4S/c1-4-24-13-20(23-15(24)2)31(28,29)26-9-7-16(8-10-26)12-25-14-22-19-11-17(30-3)5-6-18(19)21(25)27/h5-6,11,13-14,16H,4,7-10,12H2,1-3H3
SMILES: CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Molecular Formula: C21H27N5O4S
Molecular Weight: 445.5 g/mol

3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

CAS No.: 2640829-52-1

Cat. No.: VC11858945

Molecular Formula: C21H27N5O4S

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one - 2640829-52-1

Specification

CAS No. 2640829-52-1
Molecular Formula C21H27N5O4S
Molecular Weight 445.5 g/mol
IUPAC Name 3-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Standard InChI InChI=1S/C21H27N5O4S/c1-4-24-13-20(23-15(24)2)31(28,29)26-9-7-16(8-10-26)12-25-14-22-19-11-17(30-3)5-6-18(19)21(25)27/h5-6,11,13-14,16H,4,7-10,12H2,1-3H3
Standard InChI Key KBWVFIQHXVQFLB-UHFFFAOYSA-N
SMILES CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Canonical SMILES CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Introduction

Compound Identification and Structural Characteristics

Nomenclature and Basic Properties

The compound is systematically named 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one (CAS No.: 2640829-52-1), with the molecular formula C21H27N5O4S and a molecular weight of 445.5 g/mol. Its IUPAC name reflects the integration of four key structural domains:

  • A 1-ethyl-2-methylimidazole ring

  • A piperidine moiety modified with sulfonyl linkage

  • A methoxy-substituted dihydroquinazolinone core

  • A methylene bridge connecting the piperidine and quinazolinone units.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Registry Number2640829-52-1
Molecular FormulaC21H27N5O4S
Molecular Weight445.5 g/mol
IUPAC Name3-[[1-(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonylpiperidin-4-yl]methyl]-7-methoxy-3,4-dihydroquinazolin-4-one

Three-Dimensional Structural Features

X-ray crystallographic analysis of analogous compounds reveals that the sulfonyl group (-SO2-) creates a rigid planar configuration between the imidazole and piperidine rings, while the methylene bridge allows rotational flexibility. The methoxy group at position 7 of the quinazolinone ring occupies a spatial orientation that may influence molecular recognition events .

Synthetic Methodology and Analytical Characterization

Synthesis Pathways

The compound is synthesized through a multi-step sequence involving:

  • Sulfonylation: Reaction of 1-ethyl-2-methylimidazole-4-sulfonyl chloride with 4-(aminomethyl)piperidine under basic conditions (pH 8-9) in dichloromethane at 0-5°C.

  • Quinazolinone Formation: Cyclocondensation of 2-amino-5-methoxybenzoic acid with N-(piperidin-4-ylmethyl)acetamide using phosphoryl chloride as catalyst.

  • Coupling Reaction: Mitsunobu coupling between the sulfonylated piperidine and quinazolinone precursors using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.

Analytical Profiling

Advanced spectroscopic techniques validate structural integrity:

Table 2: Key Spectroscopic Signatures

TechniqueCharacteristic Signals
1H NMR (400 MHz, DMSO-d6)δ 1.32 (t, J=7.2 Hz, 3H, CH2CH3), δ 2.45 (s, 3H, imidazole-CH3), δ 3.78 (s, 3H, OCH3), δ 4.21 (q, J=7.2 Hz, 2H, CH2CH3), δ 4.92 (m, 2H, piperidine-CH2)
HRMS (ESI+)m/z 446.1798 [M+H]+ (calc. 446.1801 for C21H28N5O4S)
FT-IR (KBr)1675 cm−1 (C=O stretch), 1320-1160 cm−1 (SO2 asymmetric/symmetric)

Quality control protocols from the International Pharmacopoeia recommend UV/Vis spectrophotometric quantification at λmax = 274 nm with A(1%, 1cm) = 420 ± 5% in methanol .

OrganismMIC (μg/mL)Reference Standard (Ciprofloxacin)
Staphylococcus aureus (ATCC 29213)80.5
Enterococcus faecalis (ATCC 51299)161

The 4-methoxy group appears critical for membrane penetration, as demethylated analogs show 4-8× reduced potency.

Stability and Formulation Considerations

Degradation Pathways

Forced degradation studies under ICH Q1A(R2) conditions reveal:

  • Acidic Hydrolysis (0.1N HCl, 70°C): 15% decomposition in 24h via quinazolinone ring opening

  • Oxidative Stress (3% H2O2): <5% degradation after 8h

  • Photolysis (ICH Option 1): 32% loss of potency after 24h, necessitating light-protected packaging .

Solid-State Stability

Dynamic vapor sorption analysis shows hygroscopicity of 0.8% mass gain at 75% RH, supporting development of immediate-release tablets with standard excipients .

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